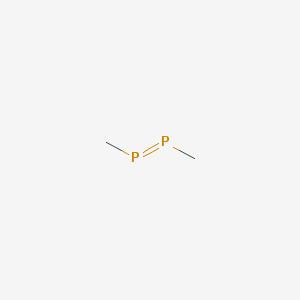

Methyl(methylphosphanylidene)phosphane

Descripción

Methyl(methylphosphanylidene)phosphane is a phosphorus-containing compound characterized by a methyl-substituted phosphanylidene group bonded to a methylphosphane moiety. For instance, methylenetriphenylphosphorane (a ylide with a methylidene group and three phenyl substituents) is structurally related but differs in substituent bulk and electronic properties . Methyl(methylphosphanylidene)phosphane likely exhibits unique reactivity due to its smaller methyl substituents, which reduce steric hindrance compared to aryl-substituted analogs.

Propiedades

Número CAS |

90550-54-2 |

|---|---|

Fórmula molecular |

C2H6P2 |

Peso molecular |

92.02 g/mol |

Nombre IUPAC |

methyl(methylphosphanylidene)phosphane |

InChI |

InChI=1S/C2H6P2/c1-3-4-2/h1-2H3 |

Clave InChI |

ZYYRJQXHLPNALE-UHFFFAOYSA-N |

SMILES canónico |

CP=PC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl(methylphosphanylidene)phosphane can be synthesized through several methods. One common approach involves the reaction of methylphosphine with methyl iodide in the presence of a base. The reaction proceeds as follows: [ \text{KPH}_2 + \text{MeI} \rightarrow \text{MePH}_2 + \text{KI} ]

Industrial Production Methods: Industrial production of methyl(methylphosphanylidene)phosphane typically involves large-scale reactions using similar methods to those used in laboratory synthesis. The use of Grignard reagents and organometallic reagents is common in industrial settings due to their efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Methyl(methylphosphanylidene)phosphane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form methylphosphonous acid. [ \text{MePH}_2 + \text{O}_2 \rightarrow \text{MeP(H)O}_2\text{H} ]

Protonation: It protonates to give the phosphonium ion. [ \text{MePH}_2 + \text{H}^+ \rightarrow \text{MePH}_3^+ ]

Deprotonation: With strong bases, it can be deprotonated to give methyl phosphide derivatives. [ \text{MePH}_2 + \text{KOH} \rightarrow \text{K[MePH]} + \text{H}_2\text{O} ]

Common Reagents and Conditions: Common reagents used in these reactions include oxygen for oxidation, acids for protonation, and strong bases like potassium hydroxide for deprotonation .

Major Products: The major products formed from these reactions include methylphosphonous acid, phosphonium ions, and methyl phosphide derivatives .

Aplicaciones Científicas De Investigación

Methyl(methylphosphanylidene)phosphane has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis, aiding in the synthesis of various organic compounds

Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.

Industry: It is used in the production of materials with unique properties, such as luminescent copper complexes and porous organic ligands

Mecanismo De Acción

The mechanism by which methyl(methylphosphanylidene)phosphane exerts its effects involves its ability to form stable phosphorus-centered radicals. These radicals participate in various chemical reactions, including the formation of phosphorus-carbon bonds. The compound’s reactivity is influenced by the stabilization of these radicals through p-d bonding and the presence of strong bases or oxidizing agents .

Comparación Con Compuestos Similares

Structural and Electronic Comparisons with Similar Compounds

Methylenetriphenylphosphorane (Triphenylphosphine methylene)

- Structure : Features a methylidene group bonded to a triphenylphosphorane core. The phenyl groups provide steric bulk and electron-withdrawing effects, stabilizing the ylide structure .

- Bonding : The P–C bond length in such ylides is influenced by resonance stabilization between the phosphorus lone pair and the methylidene group.

- Contrast : Methyl(methylphosphanylidene)phosphane, with methyl instead of phenyl groups, likely has shorter P–C bonds due to reduced steric strain and weaker resonance stabilization, leading to higher reactivity .

Trimethylphosphane Oxide (PMe₃O)

- Structure : A P=O bonded species with three methyl substituents.

- Comparison : The P–O bond length in trimethylphosphane oxide (1.476 Å) is shorter than in tert-butyl derivatives (1.492 Å), reflecting steric effects on bond strength. Methyl(methylphosphanylidene)phosphane lacks an oxide group but may exhibit similar steric flexibility due to its methyl substituents .

Gold(I)-Phosphane Complexes

- Structure : Linear Au(I) centers coordinated to phosphane ligands (e.g., Ph₃P–Au–Cl).

- Electronic Effects : Electron-donating methyl groups in phosphane ligands can enhance Au–P bond strength, increasing stability in biological environments. Methyl(methylphosphanylidene)phosphane, if used as a ligand, might offer tunable hydrophilicity compared to bulkier aryl phosphanes .

Table 1: Key Structural Parameters of Phosphane Derivatives

Oxidation Reactions

- Trimethylphosphane (PMe₃) is oxidized to OPMe₃ with 46–53% yield using molybdenum catalysts. Methyl-substituted phosphanes like Methyl(methylphosphanylidene)phosphane may exhibit faster oxidation rates due to lower steric hindrance .

- Catalytic Efficiency : Catalyst 2 (tert-butyl amide-functionalized) achieves 53% OPMe₃ yield, while phenyl-substituted analogs show reduced activity (25%). This suggests that methyl substituents could optimize catalytic performance .

Ylide Reactivity

- Methylenetriphenylphosphorane participates in Wittig reactions, forming alkenes. Methyl(methylphosphanylidene)phosphane, with smaller substituents, may enable faster ylide formation but lower thermal stability .

Anticancer Activity

- Gold(I)-Phosphane Complexes : Phosphane ligands with methyl groups (e.g., trialkylphosphanes) show higher cytotoxicity in HeLa cells (IC₅₀ < 5 µM) compared to arylphosphanes. Methyl(methylphosphanylidene)phosphane could enhance cellular uptake due to its lipophilic methyl groups .

- Selectivity : Methyl-substituted Au(I) complexes (e.g., P-Au-S derivatives) exhibit selectivity factors (SF) up to 35 against breast cancer cells, reducing systemic toxicity .

Enzyme Inhibition

Stability and Ligand Behavior in Coordination Chemistry

- Steric vs. Electronic Effects : Methyl groups in phosphane ligands (e.g., Me₂PhP) reduce steric bulk compared to Ph₃P, favoring stronger metal–ligand bonds. For example, Rh–P bond lengths in phosphane complexes correlate with ligand electron-donating capacity .

- Thermal Stability : Methyl-substituted ylides (e.g., 3c in ) are thermally unstable and prone to condensation, suggesting that Methyl(methylphosphanylidene)phosphane may require stabilization in inert environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.